2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-14-25-18(13-19(26-14)27-17-9-4-5-10-22-17)23-11-12-24-21(28)15-7-6-8-16(29-2)20(15)30-3/h4-10,13H,11-12H2,1-3H3,(H,24,28)(H2,22,23,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJANNCFSRAGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an appropriate amine to form the benzamide core.
Attachment of the Pyrimidine and Pyridine Moieties: The pyrimidine and pyridine groups are introduced through nucleophilic substitution reactions. The pyrimidine derivative is synthesized separately and then coupled with the benzamide core using a suitable coupling agent such as diethylphosphorocyanidate (DEPC).
Final Assembly: The final product is obtained by reacting the intermediate with 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-ylamine under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interaction with various biological targets involved in cancer proliferation and survival.
- Mechanism of Action : The compound has shown inhibitory effects on key signaling pathways involved in tumor growth, such as the MEK/ERK pathway. This is crucial as aberrations in these pathways are often implicated in various cancers.
- Case Study : A study demonstrated that similar compounds with pyrimidine and pyridine moieties exhibited significant cytotoxicity against leukemia cell lines, suggesting that 2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide may have comparable effects .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are essential for treating chronic inflammatory diseases.
- Research Findings : In vitro studies have indicated that derivatives of benzamide can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions .
Neuroprotective Effects
Given the increasing prevalence of neurodegenerative diseases, the neuroprotective properties of this compound are of particular interest.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural features align with two primary classes of molecules documented in the literature: diaminopyrimidine-based EGFR inhibitors () and thioether-functionalized benzamide derivatives (). Below is a comparative analysis:
Diaminopyrimidine-Based EGFR Inhibitors
Compounds such as 2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1) and 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2) () share a diaminopyrimidine-benzamide scaffold but differ in substituents. Key distinctions include:
- Substituent Chemistry : The target compound replaces the dichloro-benzamide group in Compound 1 with 2,3-dimethoxy substituents , which may enhance solubility due to increased polarity.
- Linker Modifications: The ethylamino spacer in the target compound contrasts with the hydroxypropan-2-ylamino or hydroxypiperidinyl linkers in Compounds 1 and 2. This difference could influence conformational flexibility and binding affinity to EGFR variants, particularly the T790M mutant .
- Pyridine vs. Pyrimidine Linkage: The pyridin-2-ylamino group in the target compound may offer additional hydrogen-bonding interactions compared to simpler pyrimidine-linked analogs.
Thioether-Functionalized Benzamides
documents benzamide derivatives with sulfur-containing substituents (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide). These compounds prioritize thioether groups (e.g., thiazole or isoxazole methylthio) for enhanced lipophilicity and membrane permeability. Structural comparisons reveal:
- Polarity vs. Lipophilicity : The target compound’s methoxy groups favor aqueous solubility, whereas thioether substituents in derivatives may improve cellular uptake but risk off-target interactions due to higher lipophilicity.
- Target Specificity : Thioether derivatives in are broadly indicated for cancer, viral infections, and thrombotic events, suggesting divergent mechanisms compared to the likely kinase-focused activity of the target compound.
Comparative Data Analysis
Discussion of Research Findings
- However, the absence of electron-withdrawing groups (e.g., chloro) may reduce kinase-binding efficiency compared to dichloro-substituted analogs.
- Thioether Derivatives : compounds prioritize sulfur-based substituents for improved pharmacokinetics, but their mechanisms likely diverge from kinase inhibition. For example, thiazolylmethylthio groups may modulate platelet aggregation or viral entry pathways .
- Structural Trade-offs : The target compound’s methoxy groups may enhance solubility but limit blood-brain barrier penetration compared to lipophilic thioether analogs.
Biological Activity
2,3-Dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide, also known by its CAS number 1040646-75-0, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and enzyme inhibition activities based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzamide moiety linked to a pyrimidine derivative. Its molecular weight is approximately 394.4 g/mol. The presence of methoxy groups and a pyridine ring suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that related benzamide derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 3.0 μM to 10 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 2,3-Dimethoxy-N-(...) | 3.0 | MCF-7 |
| Benzamide Derivative | 5.85 | A549 |
| Doxorubicin | ~10 | Various |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes:
- Cholinesterase Inhibition : Some benzamide derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors, which are important for treating conditions like Alzheimer's disease. The K_i values for related compounds were reported between 13.62 nM and 33.00 nM .
- Kinase Inhibition : The compound's structural similarities with known kinase inhibitors suggest it may also exhibit activity against specific kinases involved in cancer progression. For example, derivatives with similar structures have shown moderate to high potency in inhibiting RET kinase activity .
Case Studies
Several studies have investigated the biological activity of benzamide derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of novel benzamide derivatives against human cancer cell lines and found that compounds containing the pyridine ring exhibited enhanced cytotoxicity compared to non-pyridine counterparts .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profiles of benzamide derivatives revealed that modifications in the side chains significantly affected their inhibitory potency against AChE and various kinases .
Q & A
Q. Q1. What are the key steps and reaction conditions for synthesizing 2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide?
The synthesis typically involves:
Pyrimidine Core Formation : A substituted pyrimidine intermediate (e.g., 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-amine) is synthesized via nucleophilic substitution or condensation reactions under reflux with catalysts like palladium or copper .
Ethylamine Linker Introduction : The pyrimidine derivative is coupled to a 2-aminoethyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
Benzamide Coupling : The final step involves reacting the intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
Optimization : Yield improvements focus on solvent choice (e.g., THF for solubility), temperature control, and catalyst screening (e.g., DMAP for acylation) .
Structural Confirmation and Analytical Techniques
Q. Q2. Which analytical methods are critical for confirming the structure and purity of this compound?
Basic methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, methoxy groups at δ 3.8–3.9 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 479.2) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced techniques like X-ray crystallography resolve stereochemical ambiguities, particularly for pyridin-2-ylamino group orientation .
Mechanism of Action in Biological Systems
Q. Q3. How can researchers investigate the compound’s interaction with potential molecular targets?
Advanced methodologies include:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to quantify IC₅₀ values .
- Molecular Docking : Predict binding modes with targets like CDK2 using AutoDock Vina; validate with mutagenesis studies (e.g., Ala-scanning of active sites) .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines .
Structure-Activity Relationship (SAR) Studies
Q. Q4. What strategies are used to optimize bioactivity through substituent modifications?
Key SAR approaches:
- Pyrimidine Substitutions : Replace 2-methyl with bulkier groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Benzamide Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to improve target affinity .
- Linker Flexibility : Test ethylamine vs. propylamine linkers to balance solubility and binding kinetics .
Validation : Compare IC₅₀ values across analogs in enzyme assays and cytotoxicity models (e.g., MTT assays in MCF-7 cells) .
Handling Data Contradictions in Biological Activity
Q. Q5. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological solutions:
- Dose-Response Replication : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Metabolite Screening : Use LC-MS/MS to detect inactive metabolites that may explain reduced in vivo activity .
Stability Under Experimental Conditions
Q. Q6. What protocols ensure compound stability during storage and biological assays?
- Storage : Lyophilize and store at -80°C under argon to prevent oxidation of the pyridin-2-ylamino group .
- Buffer Compatibility : Avoid phosphate buffers (pH >7.5) to prevent hydrolysis of the benzamide bond; use Tris-HCl (pH 7.0) instead .
- Light Sensitivity : Protect from UV exposure by wrapping vials in foil, as methoxy groups are prone to photodegradation .
Toxicity Profiling in Preclinical Models
Q. Q7. What assays are recommended for preliminary toxicity assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
